molecular formula C27H21FN4O B1256844 N-[(1R)-1-(4-fluorophenyl)ethyl]-3-(2-isoquinolin-3-yl-1H-imidazol-5-yl)benzamide

N-[(1R)-1-(4-fluorophenyl)ethyl]-3-(2-isoquinolin-3-yl-1H-imidazol-5-yl)benzamide

Cat. No.: B1256844
M. Wt: 436.5 g/mol
InChI Key: SIBDJDZVNXVLEX-QGZVFWFLSA-N
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Description

TTP-8307 is a potent inhibitor of the replication of several rhino- and enteroviruses. It has shown significant antiviral activity against coxsackievirus B3, poliovirus, and various human rhinoviruses. This compound exerts its effects by interfering with viral RNA synthesis, making it a valuable tool in antiviral research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TTP-8307 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of TTP-8307 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as crystallization or chromatography. The production process must also comply with regulatory standards to ensure the safety and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

TTP-8307 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of TTP-8307 may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

TTP-8307 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of viral RNA synthesis and replication.

    Biology: Employed in research on viral infections and the development of antiviral therapies.

    Medicine: Investigated for its potential use in treating viral infections caused by enteroviruses and rhinoviruses.

    Industry: Utilized in the development of antiviral drugs and therapeutic agents

Mechanism of Action

TTP-8307 exerts its antiviral effects by targeting the oxysterol-binding protein (OSBP). This protein is essential for the replication of several viruses, including coxsackievirus B3 and poliovirus. By inhibiting OSBP, TTP-8307 disrupts the synthesis of viral RNA, thereby preventing the replication of the virus .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TTP-8307 is unique in its potent inhibition of a broad spectrum of enteroviruses and rhinoviruses. Its ability to interfere with viral RNA synthesis through OSBP makes it a valuable compound for antiviral research and drug development .

Properties

Molecular Formula

C27H21FN4O

Molecular Weight

436.5 g/mol

IUPAC Name

N-[(1R)-1-(4-fluorophenyl)ethyl]-3-(2-isoquinolin-3-yl-1H-imidazol-5-yl)benzamide

InChI

InChI=1S/C27H21FN4O/c1-17(18-9-11-23(28)12-10-18)31-27(33)21-8-4-7-20(13-21)25-16-30-26(32-25)24-14-19-5-2-3-6-22(19)15-29-24/h2-17H,1H3,(H,30,32)(H,31,33)/t17-/m1/s1

InChI Key

SIBDJDZVNXVLEX-QGZVFWFLSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)F)NC(=O)C2=CC=CC(=C2)C3=CN=C(N3)C4=CC5=CC=CC=C5C=N4

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C2=CC=CC(=C2)C3=CN=C(N3)C4=CC5=CC=CC=C5C=N4

Synonyms

TTP-8307

Origin of Product

United States

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